Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 2580191-01-9
VCID: VC6851705
InChI: InChI=1S/C9H12N2O2.K/c1-9(2,8(12)13)6-3-4-7(10)11-5-6;/h3-5H,1-2H3,(H2,10,11)(H,12,13);/q;+1/p-1
SMILES: CC(C)(C1=CN=C(C=C1)N)C(=O)[O-].[K+]
Molecular Formula: C9H11KN2O2
Molecular Weight: 218.297

Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate

CAS No.: 2580191-01-9

Cat. No.: VC6851705

Molecular Formula: C9H11KN2O2

Molecular Weight: 218.297

* For research use only. Not for human or veterinary use.

Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate - 2580191-01-9

Specification

CAS No. 2580191-01-9
Molecular Formula C9H11KN2O2
Molecular Weight 218.297
IUPAC Name potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate
Standard InChI InChI=1S/C9H12N2O2.K/c1-9(2,8(12)13)6-3-4-7(10)11-5-6;/h3-5H,1-2H3,(H2,10,11)(H,12,13);/q;+1/p-1
Standard InChI Key ZNKZKWGTOBIFRU-UHFFFAOYSA-M
SMILES CC(C)(C1=CN=C(C=C1)N)C(=O)[O-].[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 2-methylpropanoate backbone linked to a 6-aminopyridin-3-yl group, with potassium serving as the counterion. The pyridine ring’s amino group at the 6-position introduces hydrogen-bonding potential, while the methyl branches on the propanoate enhance steric bulk, potentially influencing solubility and reactivity. The IUPAC name, potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate, reflects this arrangement, and its InChI key (ZNKZKWGT) provides a unique identifier for computational studies.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC₉H₁₁KN₂O₂
Molecular Weight218.297 g/mol
CAS Registry Number2580191-01-9
Solubility (Predicted)Moderate in polar solvents
StabilityLikely stable under inert conditions

The carboxylate group enhances water solubility compared to its protonated acid form, a trait critical for bioavailability in pharmaceutical contexts. Computational models predict a logP value indicative of moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Manufacturing

Purification and Characterization

Purification likely involves recrystallization from ethanol/water mixtures, followed by lyophilization. Characterization via nuclear magnetic resonance (NMR) would confirm the presence of the aminopyridine moiety (δ 6.5–8.5 ppm for aromatic protons) and the methyl groups (δ 1.2–1.5 ppm) . High-resolution mass spectrometry (HRMS) would verify the molecular ion peak at m/z 218.297.

Comparative Analysis with Related Compounds

N-(6-Aminopyridin-2-yl)-2-methylpropanamide

This analog (PubChem CID 45122942) shares the 6-aminopyridine motif but replaces the carboxylate with an amide. Despite similar molecular weights (179.22 g/mol vs. 218.297 g/mol), the amide’s reduced solubility and altered hydrogen-bonding capacity may limit bioavailability compared to the potassium salt .

Indole-3-glyoxylamide Derivatives

Compounds like 32 (LC₅₀ = 12 nM) from demonstrate how pyridine/indole hybrids achieve potent cytotoxicity. Introducing a potassium carboxylate to similar scaffolds could enhance solubility without sacrificing potency, a strategy observed in prodrug design .

Challenges and Future Directions

Metabolic Stability

Early optimization of related compounds revealed rapid microsomal clearance, necessitating structural tweaks such as fluorine substitution or tert-butyl groups to block metabolic hotspots . Applying these strategies to Potassium;2-(6-aminopyridin-3-yl)-2-methylpropanoate could improve pharmacokinetics.

Solubility-Bioavailability Balance

While the potassium salt improves water solubility, excessive polarity may hinder membrane penetration. Prodrug approaches or nanoformulations could mitigate this, as seen with carboxylate-containing antivirals .

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